molecular formula C8H10BrNO B13031815 5-Bromo-1,4,6-trimethylpyridin-2(1h)-one

5-Bromo-1,4,6-trimethylpyridin-2(1h)-one

Cat. No.: B13031815
M. Wt: 216.07 g/mol
InChI Key: NEOYTHCYYJVXGZ-UHFFFAOYSA-N
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Description

5-Bromo-1,4,6-trimethylpyridin-2(1h)-one is a brominated derivative of pyridinone, a heterocyclic compound. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,4,6-trimethylpyridin-2(1h)-one typically involves the bromination of 1,4,6-trimethylpyridin-2(1h)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom, yielding the parent pyridinone.

    Substitution: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1,4,6-trimethylpyridin-2(1h)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological systems due to its structural similarity to biologically active pyridinones.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4,6-trimethylpyridin-2(1h)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,4,6-Trimethylpyridin-2(1h)-one: The parent compound without the bromine atom.

    5-Chloro-1,4,6-trimethylpyridin-2(1h)-one: A chlorinated analogue.

    5-Fluoro-1,4,6-trimethylpyridin-2(1h)-one: A fluorinated analogue.

Uniqueness

5-Bromo-1,4,6-trimethylpyridin-2(1h)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogues.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-bromo-1,4,6-trimethylpyridin-2-one

InChI

InChI=1S/C8H10BrNO/c1-5-4-7(11)10(3)6(2)8(5)9/h4H,1-3H3

InChI Key

NEOYTHCYYJVXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1Br)C)C

Origin of Product

United States

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